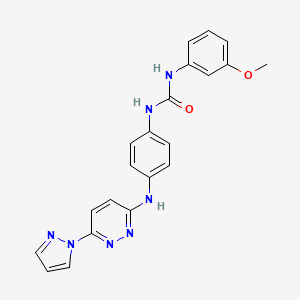![molecular formula C15H13F3N2O3S B2405103 Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate CAS No. 861209-10-1](/img/structure/B2405103.png)
Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate” is a chemical compound with the molecular formula C15H13F3N2O3S and a molecular weight of 358.3355296 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . The mechanism of these reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and an acetate group (-COOCH3) .Scientific Research Applications
Synthesis and Crystal Structure Characterization
- The compound has been synthesized and characterized by spectroscopy methods and X-ray crystallography. It forms a dimer structure through C‒H···O interactions and has a monoclinic crystal system (Mao, Hu, Wang, Du, & Xu, 2015).
Antitumor Activity
- Derivatives of the compound displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showing efficacy comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Fungicidal Activity
- Some derivatives exhibited moderate fungicidal activity against Rhizoctonia solani, indicating potential agricultural applications (Liu et al., 2014).
Chemical Transformations and Derivatives
- The compound has been involved in various chemical transformations, leading to the formation of different derivatives with potential biological activities. These derivatives include thiazole carboxylates, pyrido pyrimidinones, and sulfanyl pyrimidinones (Nedolya, Tarasova, Albanov, & Trofimov, 2018), (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial Studies
- Novel derivatives have shown significant antibacterial activity, offering potential in the development of new antimicrobial agents (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Novel Synthesis Methods
- Efficient and regioselective synthesis methods have been developed for creating derivatives of the compound, demonstrating the compound's versatility in chemical synthesis (Dos Santos, Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Anti-Helicobacter pylori Agents
- Derivatives of the compound have shown potent activities against Helicobacter pylori, suggesting potential in developing treatments against this gastric pathogen (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Future Directions
Trifluoromethylpyridine and its intermediates, which are structurally similar to the compound , have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been associated with various receptors, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals, potentially improving their interaction with target proteins .
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, which may impact the compound’s bioavailability .
Result of Action
Compounds with trifluoromethyl groups are often used in the synthesis of pharmaceuticals due to their ability to enhance the lipophilicity and metabolic stability of these drugs .
Properties
IUPAC Name |
methyl 2-[5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-11-7-19-13(20-14(11)24-8-12(21)23-2)9-4-3-5-10(6-9)15(16,17)18/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXDLYUYFDASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
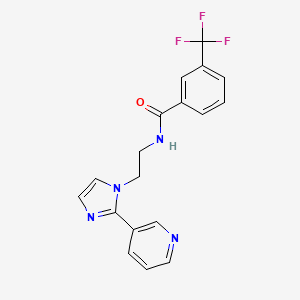

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)
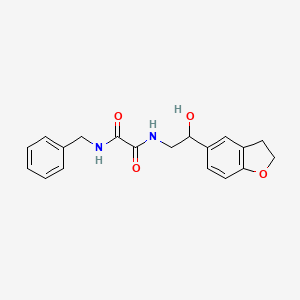
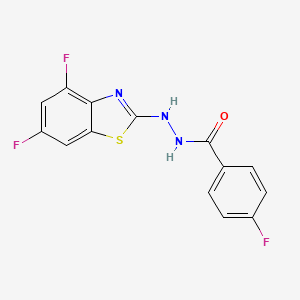
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
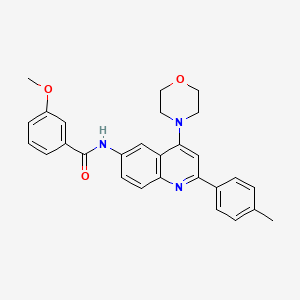
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)
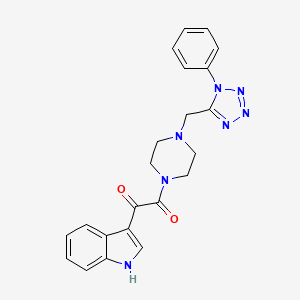
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)

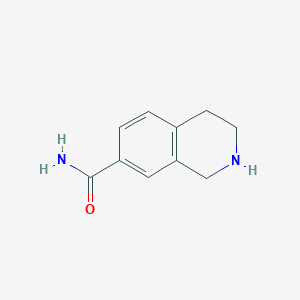
![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
